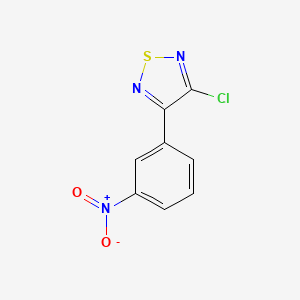
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol es un compuesto heterocíclico que contiene un anillo de tiadiazol sustituido con un grupo cloro y un grupo nitrofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol típicamente implica la reacción de 3-nitroanilina con cloruro de tionilo para formar cloruro de 3-nitrobenzoílo. Este intermedio luego se hace reaccionar con tiosemicarbazida para producir el compuesto de tiadiazol deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como ácido acético y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de Producción Industrial
Los métodos de producción industrial para 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.
Reducción: El compuesto puede reducirse utilizando reactivos como gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador se utiliza comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan bases como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Oxidación: Formación de 3-amino-4-(3-nitrofenil)-1,2,5-tiadiazol.
Reducción: Formación de 3-cloro-4-(3-aminofenil)-1,2,5-tiadiazol.
Sustitución: Formación de varios derivados de tiadiazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas enfermedades debido a su estructura química única.
Industria: Utilizado en el desarrollo de materiales avanzados como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción del 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos. Además, su interacción con las vías celulares involucradas en la proliferación celular y la apoptosis puede contribuir a sus propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
3-Cloro-4-(3-nitrofenil)-1,2,5-oxadiazol: Estructura similar pero contiene un anillo de oxadiazol en lugar de un anillo de tiadiazol.
3-Cloro-4-(3-nitrofenil)-1,2,5-triazol: Contiene un anillo de triazol en lugar de un anillo de tiadiazol.
3-Cloro-4-(3-nitrofenil)-1,2,5-tetrazol: Contiene un anillo de tetrazol en lugar de un anillo de tiadiazol.
Unicidad
El 3-Cloro-4-(3-nitrofenil)-1,2,5-tiadiazol es único debido a la presencia de un grupo cloro y un grupo nitrofenilo en el anillo de tiadiazol. Esta combinación de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H4ClN3O2S |
|---|---|
Peso molecular |
241.66 g/mol |
Nombre IUPAC |
3-chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-7(10-15-11-8)5-2-1-3-6(4-5)12(13)14/h1-4H |
Clave InChI |
YARCSRNYEWPLBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





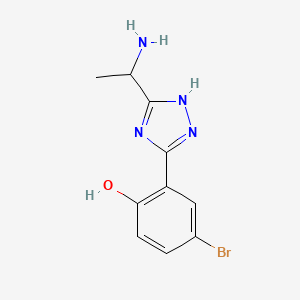

![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
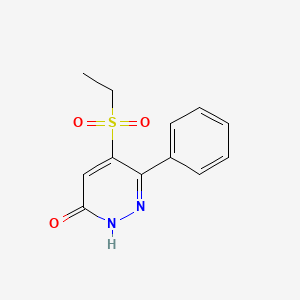



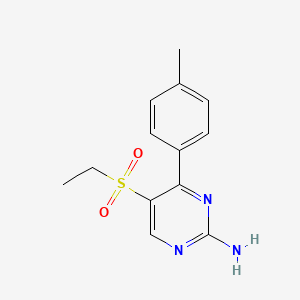

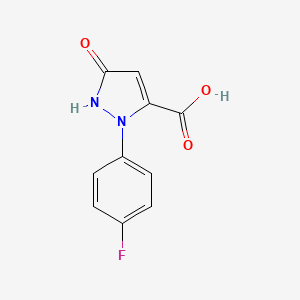
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)
